molecular formula C10H9N3O2 B2764432 2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1521542-03-9

2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2764432
CAS No.: 1521542-03-9
M. Wt: 203.201
InChI Key: NQGUSOCLFZYOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the cyclopropyl group adds to its unique chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is also efficient and provides a sustainable approach to synthesizing the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole or pyridine rings.

Scientific Research Applications

2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has numerous applications in scientific research:

Properties

IUPAC Name

2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGUSOCLFZYOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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